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Compound of Interest

Compound Name: 5-Chloro-2-fluorophenol

Cat. No.: B063099

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 5-Chloro-2-fluorophenol (CAS No: 186589-76-4). Due to the limited availability of
experimentally verified spectra in public databases, this guide combines theoretical predictions,
data from analogous compounds, and established principles of spectroscopic interpretation for
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 5-Chloro-2-
fluorophenol. These values are derived from established correlation tables, spectral data of
similar halogenated phenols, and computational predictions.

Table 1: Predicted *"H NMR Spectroscopic Data for 5-
Chloro-2-fluorophenol
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S Predicted Chemical Predicted Predicted Coupling
roton
Shift (6, ppm) Multiplicity Constants (J, Hz)

OH 50-7.0 broad singlet (s)

doublet of doublets J(H-F) = 8-10, J(H-H)
H-3 6.9-7.2

(dd) =8-9

doublet of doublets J(H-H) = 8-9, J(H-H) =
H-4 6.8-7.1

(dd) 2-3

doublet of doublets J(H-F) = 4-6, J(H-H) =
H-6 71-7.4

(dd)

2-3

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and

concentration. The aromatic protons will exhibit complex splitting patterns due to both proton-

proton and proton-fluorine coupling.

Table 2: Predicted **C NMR Spectroscopic Data for 5-
Chloro-2-fluorophenol

Carbon

Predicted Chemical Shift

Predicted Coupling to *°F

(3, ppm) (3, Hz)
C-1 (C-OH) 145 - 150 J(C-F) = 2-4
C-2 (C-F) 152 - 158 J(C-F) = 240-250
C-3 115 - 120 J(C-F) = 20-25
C-4 120 - 125 J(C-F) = 8-10
C-5 (C-Cl) 128 - 133 J(C-F) = 4-6
C-6 118 - 123 J(C-F) = 2-4

Note: The carbon directly attached to fluorine will show a large one-bond coupling constant.

Other carbons in the ring will exhibit smaller two- and three-bond couplings to fluorine.
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Table 3: Predicted Significant Infrared (IR) Absorption

Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H stretch (phenolic) 3200 - 3600 Strong, Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C=C stretch (aromatic) 1580 - 1620, 1450 - 1500 Medium to Strong

C-0O stretch (phenolic) 1200 - 1260 Strong

C-F stretch 1100 - 1200 Strong

C-Cl stretch 700 - 800 Medium

C-H out-of-plane bend 800 - 900 Strong

Table 4: Predicted Mass Spectrometry (MS)
Eragmentation for 5-Chloro-2-fluorophenol

mlz lon Comments

Molecular ion peak. The M+2

peak will be present with
146/148 [M]*+ approximately one-third the

intensity of the M peak due to

the 37Cl isotope.

111 [M-CII* Loss of a chlorine radical.

Loss of carbon monoxide from

118 [M-COJ]* _

the molecular ion.

Loss of a formyl radical and a
99 [M-HCO-CIJ* ] )

chlorine radical.

Further fragmentation of the
83 [CsHsF]*

aromatic ring.
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Note: The molecular formula of 5-Chloro-2-fluorophenol is CeHaCIFO, with a molecular

weight of approximately 146.55 g/mol .[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for

substituted phenols like 5-Chloro-2-fluorophenol.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 5-Chloro-2-fluorophenol in approximately 0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de, or Acetone-ds) in an NMR tube. Add a small
amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

'H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a
frequency of 300 MHz or higher. Typical parameters include a 30-45° pulse angle, an
acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the
lower natural abundance of 13C, a larger number of scans will be required. Proton decoupling
is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the 1H
NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid 5-
Chloro-2-fluorophenol directly onto the ATR crystal. Ensure good contact between the
sample and the crystal by applying pressure with the built-in clamp.

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium
bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic
press.

Acquisition: Place the sample (ATR or KBr pellet) in the IR spectrometer. Record the
spectrum, typically in the range of 4000 to 400 cm~1. Acquire a background spectrum of the
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empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of 5-Chloro-2-fluorophenol into the mass
spectrometer. Common techniques include direct infusion or coupling with a gas
chromatograph (GC-MS) or liquid chromatograph (LC-MS).

lonization: lonize the sample using an appropriate method. Electron lonization (El) is a
common technique for GC-MS and will likely produce significant fragmentation. Electrospray
lonization (ESI) is often used for LC-MS and is a softer ionization technique, which may
result in a more prominent molecular ion peak.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the
fragmentation pattern to deduce the structure of the molecule and confirm the molecular
weight.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Chloro-2-fluorophenol.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 5-Chloro-2-fluorophenol | C6H4CIFO | CID 22482821 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Data for 5-Chloro-2-fluorophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b063099#spectroscopic-data-for-5-chloro-2-
fluorophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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